Kinome-Wide Selectivity Profile
When profiled against a panel of 468 kinases using the KINOMEscan competition binding assay at 1 µM, NVP-2 exhibited an S(1) selectivity score of 0.005, meaning only 0.5% of kinases tested showed >99% binding inhibition [1]. The only kinases inhibited >99% were CDK9 and DYRK1B; CDK7 and CDK13 showed >90% but <99% binding [1]. In contrast, SNS-032—a commonly used CDK9 tool compound—potently inhibits CDK1/CycB (171 nM), CDK2/CycA (62 nM), CDK7/CycH/MNAT1 (398 nM), and CDK9/CycT1 (4 nM) [1]. The authors explicitly state NVP-2 'is significantly more selective than SNS-032' [1]. Kinativ chemical proteomics in MOLT4 lysates confirmed that NVP-2 engages CDK9 and CDK10 while leaving the remainder of the kinome largely unaffected, whereas SNS-032 engages CDK2, CDK7, and CDK9 [1].
| Evidence Dimension | Kinome-wide selectivity (S(1) score; fraction of 468 kinases inhibited >99%) |
|---|---|
| Target Compound Data | S(1) score = 0.005 (0.5% of 468 kinases inhibited >99%); only CDK9 and DYRK1B >99% inhibited |
| Comparator Or Baseline | SNS-032: multi-target CDK inhibitor with potent biochemical IC₅₀ values for CDK1 (171 nM), CDK2 (62 nM), CDK7 (398 nM), CDK9 (4 nM). No equivalent S(1) score reported. |
| Quantified Difference | S(1) = 0.005 for NVP-2; SNS-032 lacks kinome-wide selectivity, engaging at least 4 CDK family members at nanomolar potency |
| Conditions | KINOMEscan competition binding assay at 1 µM compound concentration (DiscoverX); Kinativ chemical proteomics in MOLT4 cell lysate |
Why This Matters
Procurement of NVP-2 over SNS-032 is justified when the experimental goal requires deconvolution of CDK9-specific transcriptional effects from confounding inhibition of cell-cycle CDKs (CDK1, CDK2) and CDK7, which independently regulate transcription initiation.
- [1] Olson CM, Jiang B, Erb MA, et al. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nat Chem Biol. 2018;14(2):163-170. doi:10.1038/nchembio.2538. PMID: 29251720. View Source
